4-[4-(Bromomethyl)phenyl]-2,6-diphenylpyridine
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Overview
Description
4-[4-(Bromomethyl)phenyl]-2,6-diphenylpyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a diphenylpyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Bromomethyl)phenyl]-2,6-diphenylpyridine typically involves a multi-step process. One common method includes the bromination of 4-methylphenyl-2,6-diphenylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Bromomethyl)phenyl]-2,6-diphenylpyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) under mild heating conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiocyanato, or other substituted derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
4-[4-(Bromomethyl)phenyl]-2,6-diphenylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecular architectures.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-[4-(Bromomethyl)phenyl]-2,6-diphenylpyridine involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[4-(Azidomethyl)phenyl]-2,6-diphenylpyridine: Similar structure but with an azido group instead of a bromomethyl group.
4-(Bromomethyl)phenylboronic acid: Contains a boronic acid group instead of the diphenylpyridine structure
Uniqueness
4-[4-(Bromomethyl)phenyl]-2,6-diphenylpyridine is unique due to its combination of a bromomethyl group with a diphenylpyridine core.
Properties
CAS No. |
161121-63-7 |
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Molecular Formula |
C24H18BrN |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
4-[4-(bromomethyl)phenyl]-2,6-diphenylpyridine |
InChI |
InChI=1S/C24H18BrN/c25-17-18-11-13-19(14-12-18)22-15-23(20-7-3-1-4-8-20)26-24(16-22)21-9-5-2-6-10-21/h1-16H,17H2 |
InChI Key |
SVWUHLWAWASQBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)CBr |
Origin of Product |
United States |
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